![molecular formula C12H6Cl2O B13417940 2,6-Dichlorodibenzofuran CAS No. 60390-27-4](/img/structure/B13417940.png)
2,6-Dichlorodibenzofuran
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Overview
Description
2,6-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or more hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzofuran under controlled conditions to ensure the selective substitution at the 2 and 6 positions. This process may involve multiple steps, including purification and separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can remove chlorine atoms, potentially reverting the compound to dibenzofuran.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated dibenzofuran derivatives, while reduction can yield dibenzofuran .
Scientific Research Applications
2,6-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Mechanism of Action
2,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, can influence the expression of various genes involved in xenobiotic metabolism. The binding of this compound to AhR leads to the activation of transcription in the xenobiotic response element (XRE) promoter region, which can result in toxicological effects .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
Comparison: 2,6-Dichlorodibenzofuran is unique in its specific substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other chlorinated dibenzofurans, it may exhibit different environmental persistence and degradation pathways .
Biological Activity
2,6-Dichlorodibenzofuran (2,6-DCDF) is a polychlorinated dibenzofuran that has garnered attention due to its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR). This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula C12H6Cl2O. The compound features two benzene rings fused to a central furan ring, with chlorine atoms substituted at the 2 and 6 positions. This structural configuration contributes to its stability and reactivity, influencing both its biological activity and environmental persistence.
The primary biological activity of 2,6-DCDF is mediated through its interaction with AhR, a transcription factor involved in the regulation of genes responsible for xenobiotic metabolism. Upon binding to AhR, 2,6-DCDF induces a conformational change that allows the receptor to translocate into the nucleus, where it activates genes associated with detoxification processes.
Cellular Effects
The activation of AhR by 2,6-DCDF leads to various cellular responses:
- Cell Proliferation : Alterations in cell growth patterns.
- Differentiation : Changes in cell fate decisions.
- Apoptosis : Induction of programmed cell death under certain conditions.
These effects are significant in toxicological studies as they may contribute to the development of diseases related to environmental toxins.
Toxicological Studies
Research has demonstrated that exposure to 2,6-DCDF can lead to toxicological effects in various biological systems. The compound's toxicity is influenced by its structural characteristics and the specific biological context.
Case Studies
- In Vitro Studies : Laboratory studies have shown that 2,6-DCDF can induce gene expression changes in human cell lines exposed to the compound. These changes correlate with increased levels of cytochrome P450 enzymes involved in drug metabolism .
- Animal Studies : In vivo studies have indicated that exposure to 2,6-DCDF can lead to developmental toxicity in animal models. Notably, alterations in reproductive health and endocrine disruption have been observed .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for predicting the toxicity of polychlorinated compounds like 2,6-DCDF. A quantitative structure–activity relationship (QSAR) analysis has been conducted using various molecular descriptors derived from computational methods.
Descriptor | Contribution to Toxicity |
---|---|
Polarizability | Positive |
SP-7 | Positive |
MaxHBint5 | Negative |
The analysis indicates that certain molecular features enhance toxicity while others mitigate it. Such insights are invaluable for risk assessment and regulatory purposes .
Comparative Analysis
To contextualize 2,6-DCDF's biological activity, it is useful to compare it with other related compounds:
Compound Name | Structural Similarity | Notable Characteristics |
---|---|---|
2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Highly toxic; known for dioxin-like effects. |
3,6-Dichlorodibenzofuran | Moderate | Similar structure; different chlorine positioning affects toxicity. |
Dibenzofuran | Low | Parent compound; less toxic but serves as a precursor. |
The unique substitution pattern of chlorine atoms in 2,6-DCDF significantly influences its biological activity compared to these similar compounds .
Properties
CAS No. |
60390-27-4 |
---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
InChI Key |
XVLCNKFGFHUQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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